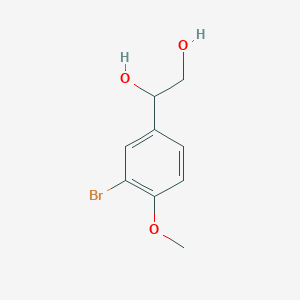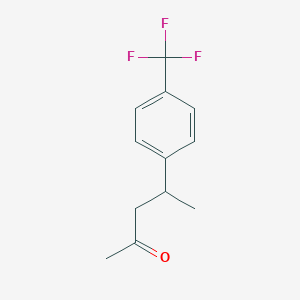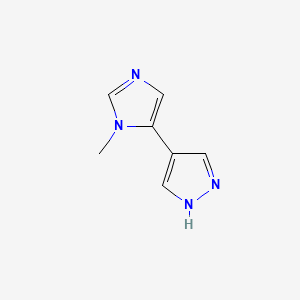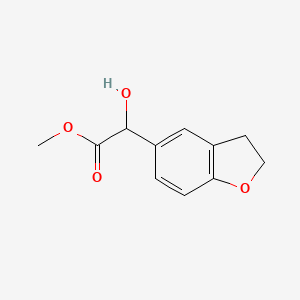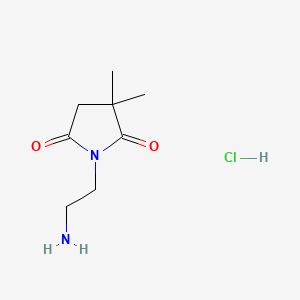
1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with an aminoethyl group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride typically involves the reaction of 3,3-dimethylpyrrolidine-2,5-dione with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the compound. Industrial production methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(2-Aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione hydrochloride include:
- 1-(2-Aminoethyl)pyrrolidine-2,5-dione
- 3,3-Dimethylpyrrolidine-2,5-dione
- 1-(2-Aminoethyl)-3-methylpyrrolidine-2,5-dione
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both aminoethyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15ClN2O2 |
|---|---|
Peso molecular |
206.67 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3,3-dimethylpyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-8(2)5-6(11)10(4-3-9)7(8)12;/h3-5,9H2,1-2H3;1H |
Clave InChI |
NFABMMBBQPLEJB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)N(C1=O)CCN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





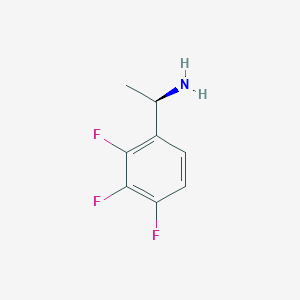


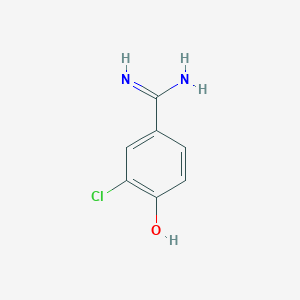
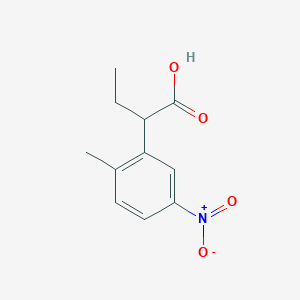
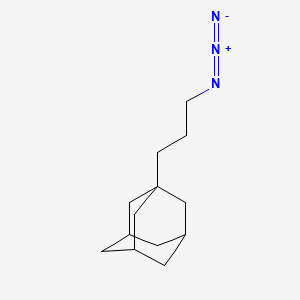
![4-[(4-Bromo-3-fluorophenyl)oxy]piperidine](/img/structure/B13604983.png)
